molecular formula C12H15N3O3 B1384364 3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 1049605-66-4

3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Cat. No.: B1384364
CAS No.: 1049605-66-4
M. Wt: 249.27 g/mol
InChI Key: XFIPPMPURUKLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse scientific literature and experimental studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2. The structure features a pyrazolo[3,4-b]pyridine core which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs demonstrated stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Compounds have been shown to increase the activation of caspases (caspase 9, 8, and 3/7), leading to apoptosis in cancer cells .
  • Inhibition of NF-kB : This pathway is crucial for cell survival; thus, its inhibition promotes apoptosis .
  • Autophagy Induction : Some studies suggest that these compounds may also trigger autophagy through the upregulation of beclin-1 and inhibition of mTOR .

Neuropharmacological Activity

In addition to anticancer properties, pyrazolo[3,4-b]pyridines have been investigated for their neuropharmacological effects:

  • Cholinesterase Inhibition : Certain derivatives have shown potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease . This inhibition can help alleviate cholinergic deficits associated with neurodegenerative disorders.

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • Study on Breast Cancer Cells : A study demonstrated that a derivative exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. It was found to promote apoptosis through caspase activation while sparing normal cells .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. These compounds were effective in reducing oxidative stress markers in vitro .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against MCF-7 and MDA-MB-231 cells
Apoptosis InductionActivation of caspases 9, 8, and 3/7
NF-kB InhibitionSuppression leading to increased apoptosis
Cholinesterase InhibitionPotential treatment for Alzheimer's disease

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can inhibit the growth of various bacterial strains. For instance, derivatives with similar functional groups have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy in inhibiting bacterial growth .

Anti-inflammatory Effects
The pyrazolo[3,4-b]pyridine moiety has been linked to anti-inflammatory activity. Research has explored the potential of such compounds in treating inflammatory diseases by modulating pathways associated with inflammation. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in therapeutic applications .

Cancer Research
Studies suggest that pyrazole derivatives may possess anticancer properties. The structural features of this compound could potentially interfere with cancer cell proliferation and induce apoptosis. Preliminary evaluations have indicated that such compounds can target specific molecular pathways involved in cancer progression .

Agricultural Applications

Plant Growth Regulation
Compounds containing pyrazole and pyridine rings have been evaluated for their effects on plant growth. Research indicates that these compounds can act as plant growth stimulants or inhibitors. The potential application of this compound in agriculture could enhance crop yields or protect plants from diseases .

Pesticidal Properties
The synthesis of novel pyrazole derivatives has been linked to increased effectiveness as pesticides. The unique chemical structure allows for the development of compounds that can protect crops from pests while minimizing environmental impact. Studies are ongoing to evaluate the efficacy and safety of these compounds in agricultural settings .

Materials Science

Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has shown promise in developing advanced materials with enhanced properties. This compound may serve as a building block for creating polymers with specific functionalities tailored for applications in coatings or composites .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAntimicrobial ActivityInhibits growth of various bacterial strains
Anti-inflammatory EffectsModulates inflammatory pathways
Cancer ResearchInterferes with cancer cell proliferation
AgriculturePlant Growth RegulationActs as a stimulant or inhibitor for plant growth
Pesticidal PropertiesProtects crops from pests while being environmentally friendly
Materials SciencePolymer ChemistryEnhances properties of polymers for coatings and composites

Properties

IUPAC Name

3-(1,3,4-trimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-6-8(4-5-9(16)17)12(18)13-11-10(6)7(2)14-15(11)3/h4-5H2,1-3H3,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIPPMPURUKLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=C1C(=NN2C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Reactant of Route 2
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Reactant of Route 3
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Reactant of Route 4
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Reactant of Route 5
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Reactant of Route 6
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.